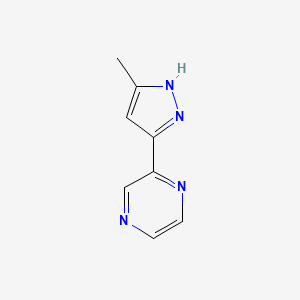![molecular formula C14H10ClFN2O3 B2729297 [(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate CAS No. 389812-28-6](/img/structure/B2729297.png)
[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is a chemical compound used in scientific research. It is commonly referred to as CMFPC or CMFPC-Cl. This compound has gained attention in recent years due to its potential applications in the field of medicinal chemistry. The purpose of
Applications De Recherche Scientifique
[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties. The compound has also been studied for its potential use in the treatment of cancer. The anti-cancer activity of this compound has been attributed to its ability to inhibit the activity of a protein called Aurora kinase A, which is involved in cell division.
Mécanisme D'action
The mechanism of action of [(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate is not fully understood. However, it has been shown to inhibit the activity of Aurora kinase A, which is a key regulator of cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit anti-inflammatory and analgesic properties in animal models. The compound has also been studied for its potential use in the treatment of cancer. In vitro studies have shown that this compound inhibits the activity of Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate has several advantages for lab experiments. It is a relatively simple compound to synthesize and purify. It has also been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. However, there are limitations to the use of this compound in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential as a therapeutic agent.
Orientations Futures
For research include the development of more potent and selective inhibitors of Aurora kinase A, the evaluation of the compound's potential as a therapeutic agent for the treatment of cancer, and the determination of its mechanism of action.
Méthodes De Synthèse
[(4-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-chloro-3-pyridinecarboxylic acid with N-(4-fluorophenyl)carbamoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of this compound. The compound can be purified using standard techniques such as column chromatography.
Propriétés
IUPAC Name |
[2-(4-fluoroanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O3/c15-13-11(2-1-7-17-13)14(20)21-8-12(19)18-10-5-3-9(16)4-6-10/h1-7H,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRTZQCRTPFXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)OCC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2729217.png)
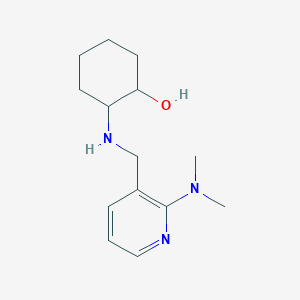

![3-(3,4-Dimethoxyphenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2729224.png)
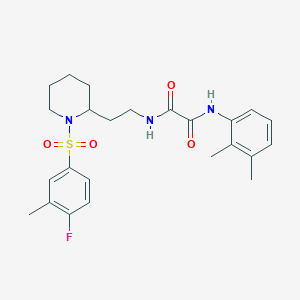
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2729227.png)

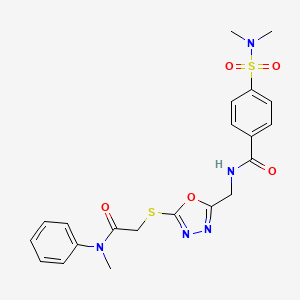
![3-(2-Bromophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2729232.png)

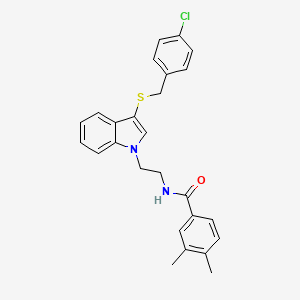
![3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2729236.png)
